molecular formula C15H24BCl2NO2 B2875279 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl CAS No. 2096332-71-5

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl

Cat. No.: B2875279
CAS No.: 2096332-71-5
M. Wt: 332.07
InChI Key: BYYKGHYGFPHXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl is an organoboron compound that has gained attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules . The presence of the boronic acid pinacol ester group makes it a valuable reagent in these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl typically involves the following steps:

    Formation of the Boronic Acid Pinacol Ester: This step involves the reaction of 5-chloro-2-(dimethylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting boronic acid pinacol ester is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Scientific Research Applications

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki–Miyaura coupling.

    4-Chloro-2-(dimethylaminomethyl)phenylboronic Acid Pinacol Ester: A similar compound with a different substitution pattern on the phenyl ring.

    2-(Dimethylaminomethyl)phenylboronic Acid Pinacol Ester: Lacks the chlorine substituent but otherwise similar in structure

Uniqueness

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl is unique due to the presence of both the dimethylaminomethyl and chlorine substituents, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Properties

IUPAC Name

1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYKGHYGFPHXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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